molecular formula C16H15ClO3 B6409344 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid CAS No. 1261936-07-5

4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid

Cat. No.: B6409344
CAS No.: 1261936-07-5
M. Wt: 290.74 g/mol
InChI Key: JKTYIQXBPAKZOP-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring, along with a methyl group on the benzoic acid moiety

Properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-12-5-7-14(15(17)9-12)13-6-4-11(16(18)19)8-10(13)2/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTYIQXBPAKZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691671
Record name 2'-Chloro-4'-ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-07-5
Record name 2'-Chloro-4'-ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-ethoxyphenylboronic acid and 3-methylbenzoic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed to couple the boronic acid with the benzoic acid derivative. This reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is carried out in a solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors and optimized reaction conditions to maximize yield and minimize impurities.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification and Quality Control: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating (50-70°C).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, ethanol), catalysts (palladium on carbon).

Major Products

    Substitution: Amino or thio derivatives of the original compound.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects.

    Chemical Reactivity: The presence of chloro, ethoxy, and methyl groups influences its reactivity, making it suitable for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-methoxyphenyl)-3-methylbenzoic acid
  • 4-(2-Chloro-4-ethoxyphenyl)-3-ethylbenzoic acid
  • 4-(2-Bromo-4-ethoxyphenyl)-3-methylbenzoic acid

Uniqueness

4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid is unique due to the specific combination of substituents on the phenyl and benzoic acid rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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